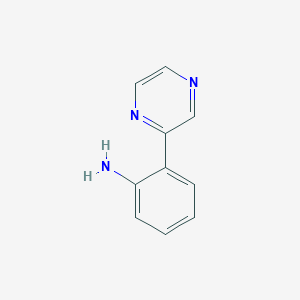

2-(2-Pyrazinyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

2-pyrazin-2-ylaniline |

InChI |

InChI=1S/C10H9N3/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-7H,11H2 |

InChI Key |

UFEZYIUCAHEPAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN=C2)N |

Origin of Product |

United States |

Contextualizing Heterocyclic Amines and Pyrazine Derivatives in Organic Synthesis

Heterocyclic amines are a fundamental class of organic compounds characterized by a ring structure containing at least one nitrogen atom alongside carbon atoms. fiveable.mewikipedia.org These structures are ubiquitous in nature and are central to the architecture of many biologically significant molecules, including nucleic acids, vitamins, and alkaloids. wikipedia.orglibretexts.org In organic synthesis, heterocyclic amines serve as crucial building blocks for creating complex molecules due to their inherent reactivity and diverse functionalities. pressbooks.pubopenstax.org

Pyrazine (B50134), a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a particularly important scaffold. tandfonline.comresearchgate.net Pyrazine and its derivatives are found in a wide array of natural products and are also synthesized for various industrial applications, including fragrances, flavors, and pharmaceuticals. unimas.myresearchgate.net The presence of the two nitrogen atoms makes the pyrazine ring electron-deficient, which influences its chemical reactivity and allows it to participate in various chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions. researchgate.netmdpi.com The versatility of the pyrazine framework has led to its use in the synthesis of a broad spectrum of bioactive compounds. tandfonline.comresearchgate.net

Significance of Aniline Substructures in Advanced Molecular Design

The aniline (B41778) substructure, consisting of an amino group attached to a benzene (B151609) ring, is a cornerstone in the field of molecular design, particularly in the development of pharmaceuticals and functional materials. umich.edu The amino group is a powerful directing group in electrophilic aromatic substitution, and its ability to be readily modified makes aniline a versatile starting material for a vast number of chemical derivatives. nih.gov

Theoretical and Computational Investigations of 2 2 Pyrazinyl Aniline

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For a molecule like 2-(2-Pyrazinyl)aniline, DFT calculations are typically employed to predict its optimized geometry, vibrational frequencies, and electronic properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules mdpi.com.

The process begins by calculating the molecule's ground-state geometry, minimizing the energy to find the most stable conformation. The accuracy of these calculations can be validated by comparing the computed geometric parameters (bond lengths, bond angles, and dihedral angles) with experimental data obtained from X-ray crystallography mdpi.com. The crystallographic study of N-(Pyrazin-2-yl)aniline provides such experimental benchmarks nih.govresearchgate.net. A strong correlation between the calculated and experimental structures would validate the chosen computational model, ensuring its reliability for predicting other properties that are difficult or impossible to measure experimentally mdpi.com.

Table 1: Illustrative Parameters for DFT Geometry Optimization of this compound

| Parameter | Description | Typical Computational Level |

|---|---|---|

| Functional | The approximation used to describe the exchange-correlation energy. | B3LYP |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-311++G(d,p) |

| Solvation Model | Method to simulate the effects of a solvent (e.g., water, ethanol). | PCM, SMD |

| Task | The type of calculation performed. | Geometry Optimization, Frequency Analysis |

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital . The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity and stability thaiscience.info.

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability . In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO is likely centered on the electron-deficient pyrazine (B50134) ring, facilitating intramolecular charge transfer upon electronic excitation researchgate.netresearchgate.net.

Quantum chemical descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactive tendencies. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index nih.gov. Analysis of these parameters provides a quantitative framework for predicting how this compound will interact with other chemical species.

Table 2: Key Quantum Chemical Descriptors from Frontier Orbital Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is determined by the rotation around the C-N bond linking the pyrazinyl and aniline moieties. Conformational analysis aims to identify the most stable arrangement of these rings relative to each other.

Experimental data from the single-crystal X-ray diffraction of N-(Pyrazin-2-yl)aniline reveals a specific solid-state conformation nih.gov. In this structure, the two aromatic rings are not coplanar but are twisted with respect to each other, exhibiting a dihedral angle of 15.2(1)°. The angle at the bridging amino nitrogen atom is opened to 130.4(1)°, which is wider than a typical sp² hybridized atom, suggesting delocalization of the nitrogen lone pair into the aromatic systems nih.govresearchgate.net.

While crystal packing forces can influence the observed conformation, this experimental structure provides a crucial starting point for computational conformational analysis in the gas phase or in solution ethz.chacs.org. Theoretical calculations can map the potential energy surface by systematically rotating the dihedral angle between the rings to locate the global energy minimum and identify rotational barriers.

The molecule's conformation is stabilized by a network of weak non-covalent interactions. While no significant intramolecular hydrogen bonds are expected in the most stable conformer, the molecule's crystal structure is stabilized by intermolecular hydrogen bonds. Specifically, the amino hydrogen atom acts as a donor, forming a hydrogen bond with a nitrogen atom on the pyrazine ring of an adjacent molecule (N-H···N) nih.gov.

Table 3: Experimental Geometric Parameters for this compound

| Geometric Parameter | Value | Source |

|---|---|---|

| Dihedral Angle (Pyrazinyl-Aniline) | 15.2(1)° | nih.gov |

| C-N-C Angle (at amino bridge) | 130.4(1)° | nih.gov |

Reaction Pathway Elucidation and Mechanistic Insights

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the formation of this compound. The compound is synthesized by the reaction of chloropyrazine with aniline at elevated temperatures nih.govresearchgate.net. Computational modeling can be used to explore the plausible reaction pathways for this nucleophilic aromatic substitution.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing insights into the reaction's feasibility and kinetics. For instance, DFT calculations can model the approach of the aniline nucleophile to the chloropyrazine, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the chloride leaving group mdpi.com. Such studies can clarify whether the reaction proceeds via a concerted or a stepwise mechanism.

Prediction of Spectroscopic Signatures for Mechanistic or Structural Confirmation

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation and for identifying transient species in a reaction. By performing frequency calculations using DFT, the vibrational spectra (Infrared and Raman) of this compound can be simulated mdpi.com.

The calculated vibrational frequencies and their corresponding intensities can be compared with experimentally recorded spectra. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands, such as N-H stretching, C-N stretching, and aromatic ring vibrations materialsciencejournal.orgscirp.org. A good agreement between the theoretical and experimental spectra provides strong evidence for the proposed molecular structure researchgate.net.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis) of the molecule. These calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectrum can help interpret experimental UV-Vis data and assign electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the molecule's chromophores mdpi.com.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(Pyrazin-2-yl)aniline |

| Aniline |

Advanced Applications of 2 2 Pyrazinyl Aniline in Materials Science and Catalysis

Ligand Applications in Homogeneous and Heterogeneous Catalysis

The molecular architecture of 2-(2-Pyrazinyl)aniline, featuring both a pyrazine (B50134) ring and an aniline (B41778) moiety, makes it a versatile ligand in coordination chemistry. The nitrogen atoms on the pyrazine ring and the amino group of the aniline can act as coordination sites for metal centers, allowing it to function as a bidentate or potentially tridentate ligand. This chelating ability is central to its application in both homogeneous and heterogeneous catalysis, where it can be used to stabilize metal catalysts and influence their activity and selectivity.

Iron(II) complexes that feature tridentate pyrazine-bis(2,6-arylimino) ligands, which are derivatives of the core this compound structure, have been investigated as catalysts for ethylene (B1197577) polymerization. doi.org These complexes, when activated by alkylaluminums, form active catalytic species. However, it has been observed that replacing a pyridine (B92270) ring with a pyrazine ring in the ligand backbone tends to decrease the polymerization activity and the molecular weight of the resulting polymers. doi.org This highlights the significant impact that the electronic properties of the ligand framework have on the catalytic outcome. The coordination of the aluminum cocatalyst to the second nitrogen atom in the pyrazine ring may alter the geometry and electronic density of the active metal center, potentially favoring β-hydrogen elimination and leading to lower molecular weight polymers. doi.org

Catalytic Transformations in Organic Synthesis

In the field of organic synthesis, derivatives of this compound serve as critical ligands in metal-catalyzed reactions. A key example is their use in ethylene polymerization catalyzed by iron(II) complexes. These catalysts, bearing tridentate pyrazine-bis(arylimino) ligands, become active for polymerization upon activation with aluminum alkyls like triisobutylaluminum (B85569) (TIBAL) or triisobutylaluminoxane (TIBAO). doi.org

The performance of these catalysts is highly dependent on the steric and electronic properties of the ligand, as well as the reaction conditions. For instance, the steric bulk of the aryl groups on the aniline portion of the ligand and the polymerization temperature can significantly affect the catalytic productivity. doi.org Research has shown that iron complexes with pyrazine-based ligands generally exhibit lower activity compared to their pyridine-based analogues, but the productivity can increase with temperature, in contrast to the behavior of some pyridine-based systems. doi.org

| Catalyst Precursor | Cocatalyst | Temperature (°C) | Productivity (g PE / (mmol Fe · h · bar)) | Polymer Molecular Weight (Mw) |

|---|---|---|---|---|

| Fe-Pyrazine Complex (2,6-diisopropylphenyl) | MAO | 30 | 120 | Low |

| Fe-Pyrazine Complex (2,6-diisopropylphenyl) | MAO | 50 | 150 | Low |

| Fe-Pyridine Complex (2,6-diisopropylphenyl) | MAO | 30 | >1000 | High |

| Fe-Pyridine Complex (2,6-diisopropylphenyl) | MAO | 50 | <1000 | High |

Design of Asymmetric Catalytic Systems (where applicable to derivatives)

While specific examples focusing directly on chiral derivatives of this compound for asymmetric catalysis are not extensively documented, the broader classes of aniline and pyrazine derivatives are foundational in the development of asymmetric catalytic systems. nih.govnih.gov The principles for designing such systems can be applied to this compound. Asymmetric catalysis relies on the use of chiral catalysts to selectively produce one enantiomer of a product over the other.

A derivative of this compound could be rendered chiral by introducing a stereocenter, for example, by attaching a chiral substituent to the aniline ring or by creating a derivative with axial chirality. Such a chiral ligand could then be coordinated to a metal center. The resulting chiral complex could create a specific three-dimensional environment around the active site, directing the approach of substrates and leading to enantioselective transformations. For instance, chiral phosphoric acid-catalyzed systems have been used successfully for the asymmetric indolization of simple aniline derivatives, demonstrating a strategy that relies on dual hydrogen-bond control to achieve high enantioselectivity. nih.gov Similarly, chiral amine catalysts have been employed in the metal-free, enantioselective synthesis of pyrazolidine (B1218672) derivatives from α,β-unsaturated aldehydes. nih.gov These methodologies showcase the potential for developing asymmetric catalytic systems based on functionalized aniline and pyrazine scaffolds.

Integration into Functional Materials and Polymers

The structural features of this compound make it an excellent building block for the construction of advanced functional materials and polymers. Its ability to act as a bridging ligand, connecting multiple metal centers, allows for the systematic assembly of extended, ordered structures such as coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov Furthermore, the aniline moiety provides a reactive site for polymerization, enabling its incorporation into conductive polymers and other functional polymeric frameworks. rsc.org The aromatic and heteroaromatic rings also impart desirable electronic and photophysical properties to the resulting materials.

Precursors for Polymeric Frameworks and Coordination Polymers

This compound and its derivatives are effective ligands for synthesizing coordination polymers, where metal ions are linked by organic molecules to form one-, two-, or three-dimensional networks. mdpi.comnih.gov In these structures, the pyrazine and aniline nitrogen atoms coordinate to metal centers. The uncoordinated amino group on the aniline can also play a crucial role in directing the final architecture through hydrogen bonding with counter-anions or solvent molecules. mdpi.com

| Metal Ion | Ligand System | Anion/Solvent | Resulting Structure | Reference |

|---|---|---|---|---|

| Ni(II) | N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | Perchlorate (ClO₄⁻) | 1D Chain | mdpi.com |

| Ni(II) | N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | Nitrate (NO₃⁻) | 3D Network | mdpi.com |

| Co(II) | Succinate (B1194679) and Pyrazine | Water/DMF | 1D Chain | nih.gov |

| Co(II) | Succinate and Pyrazine | Water/Ethanol | 3D Framework | nih.gov |

Components in Optical or Electronic Devices

The conjugated π-system of this compound makes it and its derivatives suitable for applications in optical and electronic materials. Pyrazine-based compounds have been investigated for their nonlinear optical (NLO) properties, which are crucial for technologies like advanced telecommunications and frequency mixing. nsf.gov Ruthenium(II) ammine complexes with pyrazine-based ligands can exhibit significant second-order NLO responses, with the potential to create materials with large first hyperpolarizabilities (β). nsf.gov

Furthermore, the aniline component allows for the synthesis of polyaniline (PANI) derivatives. rsc.org Polyaniline is a well-known conducting polymer whose electrical properties can be tuned. By incorporating the pyrazinyl group into a PANI backbone, it is possible to create new polymers with modified electronic characteristics, solubility, and morphology. These materials can be processed into thin films, and their electrical properties make them promising for use in the design of chemical sensors and other electronic devices. rsc.org

Role in Advanced Chemical Sensing Platforms

Derivatives of this compound have been successfully designed and synthesized to act as fluorescent chemosensors for the selective detection of metal ions. researchgate.net These sensors leverage the coordination properties of the pyrazine and aniline nitrogen atoms to bind with specific analytes. Upon binding, a distinct change in the sensor's photophysical properties, such as a significant enhancement of fluorescence emission, can be observed.

A notable example is a novel pyrazine derivative bearing a furan (B31954) unit, which functions as a "turn-on" fluorescent sensor for aluminum ions (Al³⁺). researchgate.net In the absence of Al³⁺, the sensor exhibits weak fluorescence. However, upon complexation with Al³⁺, a strong fluorescence emission is detected. This response is attributed to a phenomenon known as chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a dramatic increase in fluorescence intensity. researchgate.net Such sensors demonstrate high selectivity and sensitivity, with detection limits reaching the micromolar or even nanomolar range, making them valuable tools for environmental and biological monitoring. researchgate.net

| Sensor | Target Analyte | Sensing Mechanism | Response Type | Detection Limit |

|---|---|---|---|---|

| Pyrazine-furan derivative | Aluminum (Al³⁺) | Chelation-Enhanced Fluorescence (CHEF) | Turn-on | 1.0 x 10⁻⁷ mol/L |

Future Research Directions and Unexplored Avenues for 2 2 Pyrazinyl Aniline Chemistry

Emerging Synthetic Methodologies and Scalable Production

Future research into the synthesis of 2-(2-Pyrazinyl)aniline is likely to focus on the development of efficient, sustainable, and scalable methods. While classical methods for C-N bond formation exist, modern catalytic approaches offer significant advantages in terms of yield, substrate scope, and reaction conditions.

One of the most promising avenues is the application of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. nih.govnih.govwikipedia.org This reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org Future investigations could focus on optimizing this reaction for the coupling of 2-halopyrazines with aniline (B41778), or conversely, pyrazin-2-amine with haloarenes. Key areas for exploration include the screening of various palladium precatalysts and specialized phosphine (B1218219) ligands to achieve high yields and selectivity under mild conditions. mit.edunih.govorganic-chemistry.org The development of air-stable catalyst systems would further enhance the practicality of this methodology for larger-scale synthesis. organic-chemistry.org

Transition-metal-free C-N cross-coupling reactions represent another innovative frontier. organic-chemistry.org These methods, which may employ organophosphorus catalysts, offer a more sustainable alternative to palladium-based systems by avoiding the use of precious metals. organic-chemistry.orgacsgcipr.org Research in this area would involve exploring the feasibility of coupling nitroarenes with boronic acids in the presence of a suitable catalyst and reductant to form the desired aniline derivative. organic-chemistry.org

For scalable production, continuous flow chemistry presents a significant opportunity. This technology allows for precise control over reaction parameters, improved safety, and potentially higher throughput compared to traditional batch processes. Future work could involve the development of a continuous flow process for the synthesis of this compound, possibly integrating one of the aforementioned catalytic methods.

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis | Future Research Focus |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N cross-coupling of aryl halides and amines. wikipedia.org | High efficiency, broad substrate scope, and functional group tolerance. nih.govwikipedia.org | Optimization of catalysts and ligands for mild reaction conditions and scalability. nih.govorganic-chemistry.org |

| Transition-Metal-Free C-N Coupling | Utilizes main-group catalysts (e.g., organophosphorus) to couple nitroarenes and boronic acids. organic-chemistry.org | Avoids the use of precious metals, offering a more sustainable approach. organic-chemistry.org | Exploration of catalyst systems and reaction conditions for the synthesis of this compound. |

| Continuous Flow Synthesis | Reactions are carried out in a continuously flowing stream. | Enhanced safety, precise control over reaction parameters, and potential for high-throughput production. | Development of a continuous flow process integrating an efficient catalytic system. |

Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the this compound scaffold is a key area for future research, as it will enable the fine-tuning of its chemical and physical properties for specific applications. Derivatization can be targeted at several positions on the molecule, including the aniline nitrogen, the aniline ring, and the pyrazine (B50134) ring.

Derivatization of the aniline nitrogen can be achieved through various well-established reactions. nih.gov Acylation, alkylation, and sulfonylation are common methods to introduce a wide range of functional groups, which could modulate the electronic properties and steric hindrance of the molecule. libretexts.org For instance, the introduction of bulky substituents could influence the conformation of the molecule and its potential as a ligand in catalytic systems.

The aromatic rings of both the aniline and pyrazine moieties offer opportunities for electrophilic and nucleophilic aromatic substitution reactions. Future research could explore the regioselectivity of these reactions to introduce substituents at specific positions. For example, halogenation of the aniline or pyrazine ring could provide a handle for further functionalization through cross-coupling reactions. researchgate.net

Furthermore, modern C-H activation techniques could provide a direct and atom-economical route to functionalize the C-H bonds of the aromatic rings. This approach avoids the need for pre-functionalized starting materials and allows for the introduction of a variety of substituents in a single step.

| Derivatization Site | Potential Reaction Type | Introduced Functionality | Potential Impact on Properties |

|---|---|---|---|

| Aniline Nitrogen | Acylation, Alkylation, Sulfonylation nih.govlibretexts.org | Amides, secondary/tertiary amines, sulfonamides | Modulation of electronic properties, steric hindrance, and coordination ability. |

| Aniline Ring | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | Halogens, nitro groups, etc. | Alteration of electronic properties and provides sites for further modification. |

| Pyrazine Ring | Nucleophilic Aromatic Substitution, C-H Activation | Various functional groups | Tuning of photophysical properties and coordination chemistry. |

Development of Next-Generation Catalytic Systems

The unique structural features of this compound, particularly the presence of multiple nitrogen atoms with varying basicities, make it a promising candidate for use as a ligand in coordination chemistry and catalysis. Future research should focus on exploring its potential to form stable complexes with a variety of transition metals.

The pyrazine nitrogen atoms, being less basic, could act as neutral coordinating sites, while the aniline nitrogen could be deprotonated to form an anionic N-donor ligand. This bidentate N,N'-chelation motif is common in many successful catalyst systems. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be systematically tuned through the derivatization strategies discussed in the previous section.

Potential applications for catalytic systems based on this compound ligands are broad and could include cross-coupling reactions, hydrogenation, and oxidation catalysis. acs.org For example, manganese complexes bearing pincer-type ligands have shown activity in the dehydrogenative coupling of alcohols to form pyrazines, highlighting the potential for pyrazine-based ligands in catalysis. nih.govdrugmoneyart.com

Exploration of Advanced Material Science Applications

The conjugated π-system of this compound suggests its potential for applications in materials science, particularly in the field of organic electronics. Pyrazine-containing compounds have been investigated for their electron-transporting properties in organic light-emitting diodes (OLEDs). researchgate.net The incorporation of the aniline moiety, a well-known electron-donating group, could lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a key characteristic for many functional dyes and materials.

Future research in this area should involve the synthesis of a library of this compound derivatives with varying substituents to systematically study their absorption and emission properties. Computational studies, such as density functional theory (DFT) calculations, could be employed to predict the electronic structure and photophysical properties of these molecules, guiding the design of new materials with tailored characteristics. The potential for these compounds to act as emitters or host materials in OLEDs should be a primary focus of investigation.

Interdisciplinary Research Synergies

The exploration of this compound chemistry is ripe for interdisciplinary collaborations. The pyrazine core is a key structural motif in many biologically active compounds and approved drugs. nih.govnih.govresearchgate.net This suggests that derivatives of this compound could be of interest in the field of medicinal chemistry. researchgate.netmdpi.com

Collaboration between synthetic chemists and biologists could lead to the design and synthesis of novel compounds with potential therapeutic applications. For example, the 2-substituted aniline scaffold has been explored in the development of kinase inhibitors for cancer therapy. mdpi.com The unique electronic and steric properties of the pyrazinyl group could lead to novel interactions with biological targets.

Furthermore, the potential of this scaffold in materials science opens up opportunities for collaboration with physicists and engineers to develop and test new organic electronic devices. The synergy between synthetic chemistry, computational modeling, and device engineering will be crucial for realizing the full potential of this compound and its derivatives in advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.